molecular formula C24H19N5O B141644 9N-Trityl Guanine CAS No. 374678-33-8

9N-Trityl Guanine

Cat. No.: B141644
CAS No.: 374678-33-8
M. Wt: 393.4 g/mol
InChI Key: JPRZNDHSBUBJNH-UHFFFAOYSA-N
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Description

9N-Trityl Guanine, also known as 2-Amino-1,9-dihydro-9-(triphenylmethyl)-6H-purin-6-one, is a protected form of guanine. It is a derivative of guanine, a nucleobase found in DNA and RNA. The trityl group is used to protect the guanine molecule during chemical reactions, preventing unwanted side reactions and ensuring the integrity of the guanine structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9N-Trityl Guanine typically involves the protection of the guanine molecule with a trityl group. This is achieved through a reaction between guanine and triphenylmethyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 9N-Trityl Guanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trityl group can lead to the formation of trityl cations, while substitution reactions can introduce various functional groups onto the guanine molecule .

Scientific Research Applications

9N-Trityl Guanine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the trityl group, which provides greater stability and protection to the guanine molecule compared to other protecting groups. This makes it particularly useful in chemical synthesis and industrial applications where the integrity of the guanine molecule is crucial .

Properties

IUPAC Name

2-amino-9-trityl-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O/c25-23-27-21-20(22(30)28-23)26-16-29(21)24(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H3,25,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRZNDHSBUBJNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C4N=C(NC5=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573856
Record name 2-Amino-9-(triphenylmethyl)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374678-33-8
Record name 2-Amino-9-(triphenylmethyl)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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